(2-Aminoethyl)carbamic acid
Overview
Description
(2-Aminoethyl)carbamic acid, also known as N-(2-aminoethyl)carbamic acid, is an organic compound with the molecular formula C3H8N2O2. It is a derivative of carbamic acid and contains an amino group attached to an ethyl chain.
Mechanism of Action
Target of Action
(2-Aminoethyl)carbamic acid, also known as ethylenediamine carbamate , is a derivative of carbamic acid. Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . They can play a role in drug-target interaction or improve the biological activity of parent molecules .
Mode of Action
Carbamates, in general, have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . These properties make them desirable structural motifs in many pharmacologically important compounds .
Biochemical Pathways
Carbamates are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .
Pharmacokinetics
Carbamates are mainly used in prodrugs to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .
Result of Action
Carbamates can improve the biological activity of parent molecules .
Action Environment
The chemical properties of carbamates, their conformational and metabolic stability, and the ability to pass through cell membranes, make the carbamate group a desirable part of the structure of many pharmacologically important compounds .
Biochemical Analysis
Biochemical Properties
It is known that carbamic acid derivatives, such as (2-Aminoethyl)carbamic acid, can be formed from reactions involving carbon dioxide (CO2) and amines This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in these reactions
Cellular Effects
Carbamate pesticides, which are chemically related to this compound, have been shown to affect immune responses, including antibody production, cytokine production, and T cell proliferation . It is possible that this compound may have similar effects on cells, but this hypothesis needs to be tested in future studies.
Molecular Mechanism
It is known that carbamic acid derivatives can form through reactions involving CO2 and amines . This suggests that this compound may exert its effects at the molecular level through similar reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that carbamate formation from CO2 and amines, which could potentially involve this compound, is a reversible process . This suggests that the effects of this compound may change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is known that carbamic acid derivatives can form through reactions involving CO2 and amines . This suggests that this compound may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors involved in these reactions.
Subcellular Localization
The subcellular localization of proteins and other biomolecules can be predicted based on their amino acid sequences . It is possible that similar methods could be used to predict the subcellular localization of this compound, but this hypothesis needs to be tested in future studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Aminoethyl)carbamic acid can be synthesized through the reaction of ethylenediamine with carbon dioxide. The reaction typically involves the use of an organic solvent such as ethanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated through extraction and purification processes .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: (2-Aminoethyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form ethylenediamine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethylenediamine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(2-Aminoethyl)carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of rubber accelerators and other industrial chemicals.
Comparison with Similar Compounds
Ethylenediamine: A precursor to (2-aminoethyl)carbamic acid with similar reactivity.
Carbamic Acid: The parent compound with a simpler structure.
N-(2-Hydroxyethyl)carbamic Acid: A derivative with a hydroxyl group instead of an amino group.
Uniqueness: Its ability to participate in a wide range of chemical reactions and form stable complexes makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-aminoethylcarbamic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-1-2-5-3(6)7/h5H,1-2,4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRHPCKWSXWKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059374 | |
Record name | (2-Aminoethyl)carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [MSDSonline] | |
Record name | (2-Aminoethyl)carbamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4206 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
109-58-0 | |
Record name | N-(2-Aminoethyl)carbamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Aminoethyl)carbamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-(2-aminoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-Aminoethyl)carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminoethyl)carbamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYLENEDIAMINE CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5823XF90GJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | (2-AMINOETHYL)CARBAMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2573 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the interaction between (2-Aminoethyl)carbamic acid and the technetium(V) nitrido complex described in the research?
A1: The research paper describes the isolation and crystal structure of a technetium(V) nitrido complex that incorporates this compound in a unique state. [] The study reveals that the this compound exists in a coordinated transient state within the complex. This transient state is noteworthy as it provides insights into the reactivity and potential intermediate forms of this compound in chemical reactions.
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